molecular formula C26H20O9 B12816693 Acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate

Acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate

Cat. No.: B12816693
M. Wt: 476.4 g/mol
InChI Key: DCPDRLHHNBUQPJ-UHFFFAOYSA-N
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Description

Acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of acetic acid and a spiro structure, which includes benzofuran and xanthene moieties. It is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate typically involves multiple steps, starting with the preparation of the benzofuran and xanthene intermediates. These intermediates are then subjected to acetylation reactions to introduce the acetyloxy groups. Common reagents used in these reactions include acetic anhydride and acetyl chloride, often in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes, utilizing high-performance liquid chromatography (HPLC) for purification . The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and specific catalysts to facilitate the acetylation process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate is widely used in scientific research due to its fluorescent properties. It is often employed as a fluorescent dye in biological assays to study cellular processes and interactions . Additionally, it is used in drug interaction studies to evaluate the effects of various compounds on organic anion transporters .

Mechanism of Action

The mechanism of action of acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate involves its interaction with specific molecular targets, such as organic anion transporters. These interactions can modulate the transport of various substrates across cell membranes, influencing cellular processes and drug efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in fluorescence-based assays make it a valuable compound in scientific research.

Properties

Molecular Formula

C26H20O9

Molecular Weight

476.4 g/mol

IUPAC Name

acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate

InChI

InChI=1S/C24H16O7.C2H4O2/c1-13(25)28-15-7-9-19-21(11-15)30-22-12-16(29-14(2)26)8-10-20(22)24(19)18-6-4-3-5-17(18)23(27)31-24;1-2(3)4/h3-12H,1-2H3;1H3,(H,3,4)

InChI Key

DCPDRLHHNBUQPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3

Origin of Product

United States

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